(R)-1-(pyridin-2-yl)propan-1-amine

Chiral Resolution Asymmetric Synthesis Optical Purity

Researchers face failed enantioselective transformations when substituting with racemates or wrong enantiomers. This chiral primary amine provides the specific (R)-configuration required for asymmetric catalysis and resolution. - High enantiomeric purity (≥95% ee) for reliable stereochemical outcomes - Enables fine-tuning of catalytic activity in Pd-catalyzed C-O bond formation - LogP ~1.05 balances polarity/lipophilicity for CNS drug scaffold design - Available as free base, 97% purity, immediate shipment

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 249920-06-7
Cat. No. B3326362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyridin-2-yl)propan-1-amine
CAS249920-06-7
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=N1)N
InChIInChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1
InChIKeyARIBPNACTHQUIK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-(Pyridin-2-yl)propan-1-amine


(R)-1-(Pyridin-2-yl)propan-1-amine (CAS 249920-06-7) is a chiral primary amine featuring a 2-pyridyl group at the stereogenic center, with a molecular formula of C8H12N2 and a molecular weight of 136.19 . It serves as a versatile chiral building block in asymmetric synthesis, acting as a chiral ligand, resolving agent, or intermediate for bioactive molecules [1]. The compound is commercially available as a free base with a purity of 97%, and its defined (R)-configuration is critical for applications requiring stereochemical control .

Generic Substitution Risks for (R)-1-(Pyridin-2-yl)propan-1-amine


Substituting (R)-1-(pyridin-2-yl)propan-1-amine with its racemic mixture, its (S)-enantiomer (CAS 192223-66-8), or structurally similar compounds like 2-(pyridin-2-yl)ethanamine or 2-methyl-substituted analogs is scientifically unsound [1]. The compound's value lies in its specific (R)-configuration, which governs its behavior in asymmetric catalysis and chiral resolution processes . Substitution with a racemate or the wrong enantiomer can lead to different stereochemical outcomes, altered binding affinities in biological assays, or complete failure in enantioselective transformations [2]. The following quantitative evidence demonstrates the specific, verifiable differences that justify its selection.

Quantitative Evidence for (R)-1-(Pyridin-2-yl)propan-1-amine


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer (CAS 249920-06-7) is supplied with a chemical purity of 97% and a specific enantiomeric excess (ee) of ≥95% [1]. In contrast, the racemic mixture (1-(pyridin-2-yl)propan-1-amine, CAS 100155-73-5) has an ee of 0% by definition. This quantifiable difference is critical for applications where the presence of the (S)-enantiomer (CAS 192223-66-8) can lead to unwanted stereochemical outcomes [2].

Chiral Resolution Asymmetric Synthesis Optical Purity

Steric Hindrance vs. 2-Methyl Analogs

(R)-1-(Pyridin-2-yl)propan-1-amine lacks the geminal dimethyl substitution found in (1R)-2-methyl-1-(2-pyridyl)propylamine (CAS 138175-25-4) [1]. This structural difference results in a lower steric bulk near the chiral center. Studies on related bidentate chiral directing groups derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine demonstrate that increased steric hindrance enables stereoselective Pd(II)-catalyzed C(sp3)–O bond formation, whereas less hindered analogs like the target compound may exhibit different reactivity and selectivity profiles [2]. While direct head-to-head data for the target compound is limited, the class-level inference is that the steric environment dictates catalytic outcome, making it a distinct, non-interchangeable chiral building block .

Chiral Ligand Steric Hindrance Palladium Catalysis

LogP vs. 2-(Pyridin-2-yl)ethanamine

The target compound (R)-1-(pyridin-2-yl)propan-1-amine has a calculated LogP value of approximately 1.05 . In contrast, the shorter-chain analog 2-(pyridin-2-yl)ethanamine (CAS 2706-56-1) has a reported LogP of approximately 0.24 . The increase in lipophilicity due to the additional carbon in the propyl chain can influence membrane permeability and protein binding in biological assays, potentially leading to different pharmacokinetic or pharmacodynamic properties .

Lipophilicity LogP Drug Design

Storage Stability: Free Base vs. Salt

The (R)-1-(pyridin-2-yl)propan-1-amine free base is specified with a purity of 97% and is recommended for long-term storage in a cool environment . In contrast, the dihydrochloride salt form (CAS 1263198-96-4) is specified for storage at room temperature [1]. This difference in storage conditions is a direct result of the free base's higher reactivity and potential for degradation, which can be a critical factor in procurement and handling protocols for laboratory use.

Purity Storage Procurement

Application Scenarios for (R)-1-(Pyridin-2-yl)propan-1-amine


Chiral Ligand and Catalyst Synthesis

The compound's high enantiomeric purity (≥95% ee) and defined (R)-configuration make it an ideal starting material for synthesizing chiral bidentate ligands for asymmetric catalysis [1]. Its lower steric bulk compared to 2-methyl-substituted analogs allows for the construction of ligands with specific steric and electronic properties, enabling researchers to fine-tune catalytic activity and enantioselectivity in reactions such as Pd-catalyzed C–O bond formation [2].

Chiral Resolution of Racemic Acids

As a chiral primary amine, (R)-1-(pyridin-2-yl)propan-1-amine is a potent resolving agent for racemic mixtures of carboxylic acids and their derivatives . Its ability to form diastereomeric salts with acids allows for the separation of enantiomers via crystallization. The high purity and defined stereochemistry ensure efficient resolution and recovery of optically pure products, which is crucial in pharmaceutical intermediate production .

Chiral Building Blocks for Medicinal Chemistry

The compound serves as a key chiral intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting adenosine receptors [3][4]. Its LogP of ~1.05 and the presence of both a basic amine and a pyridine nitrogen offer a favorable balance of polarity and lipophilicity for drug design, making it a valuable scaffold for constructing CNS-active and other pharmaceutical candidates .

Chiral Purity Analysis Methods

The compound, with its well-defined (R)-configuration and available (S)-enantiomer (CAS 192223-66-8), is an ideal candidate for developing and validating chiral analytical methods, such as chiral HPLC or SFC [1][5]. Its use as a reference standard allows for the accurate determination of enantiomeric excess in reaction mixtures, which is a critical quality control step in asymmetric synthesis and pharmaceutical manufacturing [5].

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